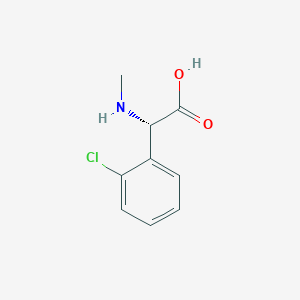
(S)-2-(2-Chlorophenyl)-2-(methylamino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a chlorophenyl group and a methylamino group attached to an acetic acid backbone. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (S)-enantiomer.
Acetylation: The final step involves the acetylation of the (S)-enantiomer using acetic anhydride to produce (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Resolution: Employing enzymes for the selective resolution of the chiral center.
Automated Synthesis: Implementing automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: Inhibits the activity of certain enzymes by binding to their active sites.
Receptor Binding: Binds to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid: The enantiomer of the compound with different stereochemical properties.
2-(2-Chlorophenyl)-2-(methylamino)propanoic acid: A structurally similar compound with a propanoic acid backbone.
2-(2-Chlorophenyl)-2-(methylamino)butanoic acid: Another analog with a butanoic acid backbone.
Uniqueness
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activities. Its ability to selectively interact with molecular targets makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
HZZFRGVOIXDTSE-QMMMGPOBSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















